2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Overview
Description
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential applications in various scientific fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The presence of amino and hydroxyl groups in this compound enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction proceeds through a series of steps, including cyclization and deprotection, to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may utilize optimized procedures to ensure high yield and purity. The use of Vilsmeier–Haack–Arnold reagent followed by immediate deprotection of protecting groups has been reported to be effective in converting 2-amino-4,6-dihydroxypyrimidine analogs to their desired derivatives .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting the replication of viruses and the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2,4-Diamino-6-hydroxypyrimidine
Uniqueness
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-amino-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBXUTJCYUUSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(NC1=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649698 | |
Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500161-23-9 | |
Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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